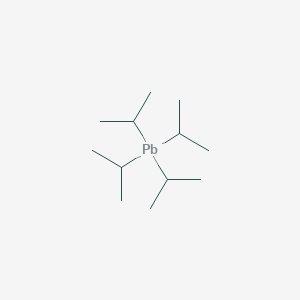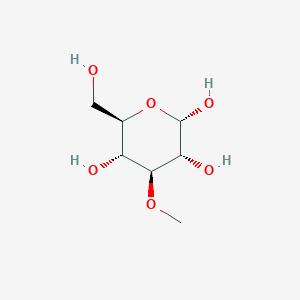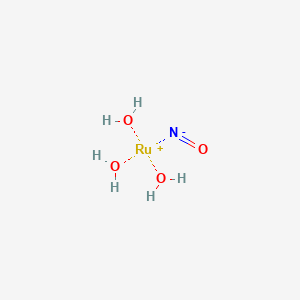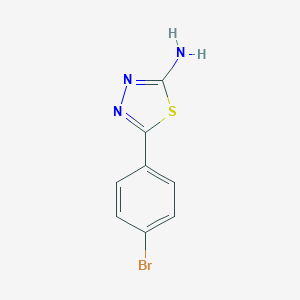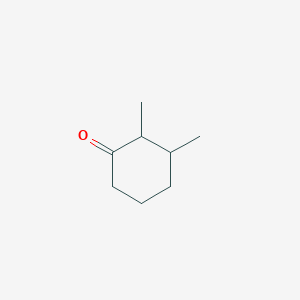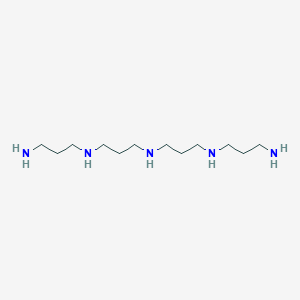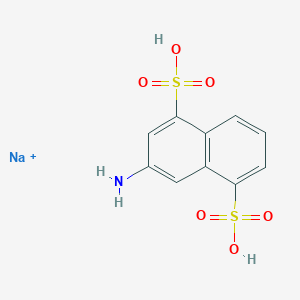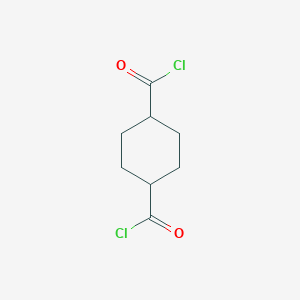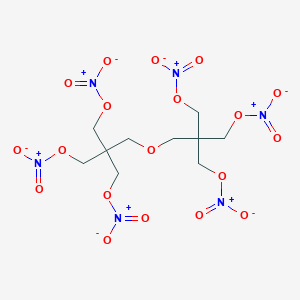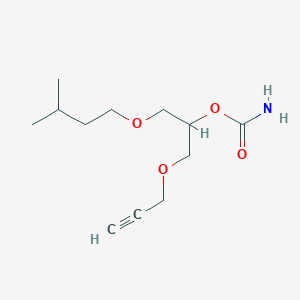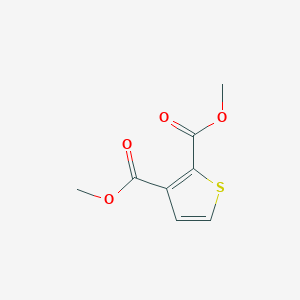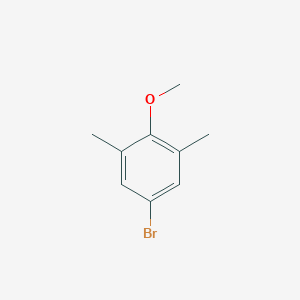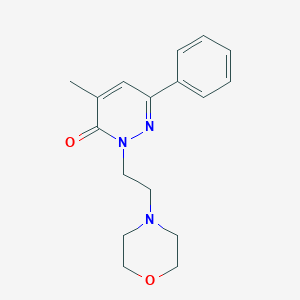
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism Of Action
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one selectively blocks the activity of mGluR5, which is involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking mGluR5, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one reduces glutamatergic transmission, which can have a therapeutic effect in various neurological and psychiatric disorders.
Biochemical And Physiological Effects
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and reduce the activation of microglia. It has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce the symptoms of Parkinson's disease in animal models.
Advantages And Limitations For Lab Experiments
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has some limitations, including its poor solubility in water and its potential to interact with other receptors and ion channels.
Future Directions
There are several future directions for the study of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. One direction is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials for various neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the development of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, the potential therapeutic applications of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one in other disorders, such as epilepsy and traumatic brain injury, should be explored.
Synthesis Methods
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one can be synthesized by the reaction of 4-methyl-2-nitrobenzoic acid with ethyl 2-bromoacetate, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with 2-(4-morpholinyl)ethylamine to yield 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and Parkinson's disease. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
properties
CAS RN |
13300-10-2 |
|---|---|
Product Name |
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
4-methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H21N3O2/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19/h2-6,13H,7-12H2,1H3 |
InChI Key |
MQDSAVMMYFZYIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



